Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate
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Overview
Description
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate is an organic compound with a complex structure that includes both ester and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate typically involves the esterification of but-3-enoic acid with butanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction using trimethylsilyl chloride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester or silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate involves its reactivity with various chemical reagents. The ester and silyl groups can participate in nucleophilic and electrophilic reactions, respectively. The molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl but-3-enoate: Similar structure but lacks the silyl group.
tert-Butyl 3-butenoate: Similar ester group but different alkyl substituent.
Properties
CAS No. |
86970-26-5 |
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Molecular Formula |
C13H24O4Si |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
butyl 2-acetyloxy-4-trimethylsilylbut-3-enoate |
InChI |
InChI=1S/C13H24O4Si/c1-6-7-9-16-13(15)12(17-11(2)14)8-10-18(3,4)5/h8,10,12H,6-7,9H2,1-5H3 |
InChI Key |
WWJUHTYOCBWQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C=C[Si](C)(C)C)OC(=O)C |
Origin of Product |
United States |
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